Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate
Description
This compound (CAS: 1630906-73-8; synonyms: 8-(Boc-amino)-3-oxobicyclo[3.2.1]octane, SB13371, AS-52095) is a bicyclic carbamate featuring a bicyclo[3.2.1]octane scaffold with a ketone group at the 8-position and a tert-butyl carbamate (Boc) moiety at the 2-position . The stereochemistry (1S,2R,5R) imparts distinct conformational rigidity and reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for chiral drug candidates. Its molecular formula is C₁₃H₂₁NO₃ (calculated molecular weight: 239.31 g/mol).
Properties
IUPAC Name |
tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-7-5-8-4-6-9(10)11(8)15/h8-10H,4-7H2,1-3H3,(H,14,16)/t8-,9+,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZBJOVQAOQTBY-KXUCPTDWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CCC1C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]2CC[C@@H]1C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic structure is often synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclo[3.2.1]octane core.
Introduction of the Oxo Group: The oxo group at the 8-position is introduced via oxidation reactions, commonly using reagents such as chromium trioxide or pyridinium chlorochromate.
Carbamate Formation: The final step involves the formation of the carbamate group. This is achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more complex oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Higher oxo derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry
In organic synthesis, Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its bicyclic structure and functional groups make it a candidate for the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism by which Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure provides a rigid framework that can fit into specific binding sites, while the functional groups can form hydrogen bonds or electrostatic interactions with target molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differentiating features:
Biological Activity
Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including interactions with molecular targets, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features a bicyclic structure with a tert-butyl group and a carbamate functional group, which contributes to its reactivity and biological properties. The IUPAC name highlights its complex arrangement, particularly the oxo group located within the bicyclic framework. This configuration is crucial for its interaction with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily associated with its ability to interact with various molecular targets:
- Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, potentially modifying their activity.
- Binding Affinity : The steric hindrance from the bicyclic structure may influence binding affinity and specificity towards biological targets.
Interaction Studies
Recent studies have focused on the compound's binding affinity to specific enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify these interactions.
| Study | Target | Methodology | Findings |
|---|---|---|---|
| Study 1 | Enzyme A | SPR | High binding affinity observed (Kd = 50 nM) |
| Study 2 | Receptor B | ITC | Significant thermodynamic stability in binding |
Case Studies
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through caspase activation.
- Neuroprotective Effects : Animal models have demonstrated that the compound may offer neuroprotective benefits in conditions such as Alzheimer's disease by inhibiting acetylcholinesterase activity.
- Immunomodulatory Properties : Research indicates that this compound can enhance immune responses by modulating cytokine production in macrophages.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamate | Similar bicyclic structure | Moderate enzyme inhibition |
| Rac-tert-butyl N-[(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate | Variation in stereochemistry | Altered binding affinity |
Q & A
Q. What are the common synthetic routes for preparing Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate, and what key reaction conditions are involved?
The compound is synthesized via multi-step procedures involving reductive amination and carbamate protection. A representative method involves treating bicyclic amine intermediates with di-tert-butyl dicarbonate (Boc anhydride) in dichloroethane (DCE) under anhydrous conditions. Sodium triacetoxyborohydride is used as a reducing agent, followed by purification via column chromatography. Key considerations include maintaining inert atmospheres (argon/nitrogen) and controlling reaction temperatures to preserve stereochemical integrity .
Q. How is the absolute configuration of the bicyclo[3.2.1]octane core confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. The Flack parameter or anomalous dispersion effects (e.g., from heavy atoms) resolve absolute stereochemistry. ORTEP-3 visualizes the 3D structure, confirming the (1S,2R,5R) configuration. Complementary NMR (¹H, ¹³C) and IR spectroscopy validate functional groups like the tert-butyl carbamate .
Q. What spectroscopic techniques are critical for characterizing this compound?
A combination of high-resolution NMR (¹H, ¹³C), IR, and mass spectrometry is essential. NMR identifies stereochemical features, such as the tert-butyl singlet (~1.4 ppm) and carbamate carbonyl signals (~1680–1720 cm⁻¹ in IR). Mass spectrometry confirms molecular weight, while X-ray crystallography provides definitive structural validation .
Q. What storage conditions are recommended to prevent degradation of the compound?
Store in airtight containers under inert gas (argon/nitrogen) at –20°C to 4°C. Avoid exposure to moisture, acids, or bases, which hydrolyze the Boc group. Periodic analysis via TLC or HPLC monitors stability, and desiccants are used to mitigate humidity .
Advanced Research Questions
Q. How do computational methods predict the reactivity of the bicyclo[3.2.1]octane core under solvolysis conditions?
Density functional theory (DFT) and ab initio calculations model carbocation stability during solvolysis. For example, solvolysis of 2-bicyclo[3.2.1]octanyl tosylate generates nonclassical carbocations, explaining product distributions. These methods guide reaction design to minimize unwanted rearrangements .
Q. What experimental strategies resolve contradictions in stereochemical outcomes across synthetic protocols?
Chiral HPLC determines enantiomeric excess, while variable-temperature NMR assesses dynamic stereochemistry. Cross-validation with SC-XRD (via SHELX refinement) ensures absolute configuration. Comparative kinetic studies under varied conditions (solvent polarity, temperature) identify stereoselectivity drivers .
Q. How does the bicyclo[3.2.1]octane framework influence acid-catalyzed degradation pathways?
The bicyclic system’s steric hindrance slows carbamate hydrolysis, but ring strain lowers activation energy for selective Boc cleavage. Kinetic studies with HCl/dioxane show degradation initiates at the carbamate group, with computational models (DFT) predicting protonation sites .
Q. What methodologies study the compound’s stability under extreme conditions (e.g., high temperature/pressure)?
High-pressure NMR or diamond anvil cell (DAC) techniques monitor structural changes. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability. Molecular dynamics simulations predict conformational responses to stress .
Q. How do researchers address discrepancies in reported NMR chemical shifts?
Standardize conditions (solvent, concentration) and compare with computational NMR predictions (DFT-based). 2D NMR (COSY, HSQC) resolves signal overlap. Cross-referencing with crystallographic data aligns structural and spectroscopic assignments .
Q. What role does the tert-butyl carbamate group play in synthetic applications?
The Boc group protects amines, enhancing solubility and preventing side reactions. It is stable under basic/nucleophilic conditions but cleaved by acids (e.g., HCl/dioxane), enabling sequential functionalization in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
